Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride
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Overview
Description
Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride is a chemical compound with the molecular formula C9H14ClN3O3 It is a derivative of azetidine and oxadiazole, which are known for their significant roles in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride typically involves multiple steps. One common method includes the aza-Michael addition, which is a powerful technique for constructing C–N bonds. This method involves the reaction of an α,β-unsaturated ester with heterocyclic amines under specific conditions . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and signaling pathways in cells.
Comparison with Similar Compounds
Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride can be compared with other similar compounds, such as:
Methyl 3-(azetidin-3-yl)propanoate hydrochloride: This compound lacks the oxadiazole moiety, which may result in different biological activities and chemical properties.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole moiety but may have different substituents, leading to variations in their reactivity and applications.
Azetidine derivatives: These compounds contain the azetidine ring but may differ in their substituents and overall structure, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of the azetidine and oxadiazole moieties, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c1-14-8(13)3-2-7-11-9(12-15-7)6-4-10-5-6;/h6,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEODREBMFVQXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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